5-Nitro-1,3,4-thiadiazole-2-carbaldehyde
Description
Properties
Molecular Formula |
C3HN3O3S |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-nitro-1,3,4-thiadiazole-2-carbaldehyde |
InChI |
InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H |
InChI Key |
SMHJQLALFNOCOF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Precursor Activation
In a protocol described by, thiosemicarbazide derivatives undergo cyclization upon treatment with phosphorus pentachloride (PCl₅) in dry tetrahydrofuran (THF). For example, reacting N-formylthiosemicarbazide with PCl₅ at 0–5°C yields 2-amino-1,3,4-thiadiazole intermediates. Subsequent nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at position 5. The aldehyde functionality at position 2 is achieved via oxidation of a methyl group using manganese dioxide (MnO₂) in dichloromethane (CH₂Cl₂).
Key Reaction Parameters
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization Agent | PCl₅ in THF | 78–85 | |
| Nitration Conditions | HNO₃/H₂SO₄ at 0°C | 65–70 | |
| Oxidation Agent | MnO₂ in CH₂Cl₂, reflux | 60–68 |
This method’s advantage lies in its scalability, though the use of corrosive PCl₅ necessitates stringent safety protocols.
Nucleophilic Substitution Reactions
Nucleophilic substitution offers a pathway to modify preformed 1,3,4-thiadiazole rings, particularly when electron-withdrawing groups (e.g., nitro) enhance the reactivity of specific positions.
Displacement of Methylsulfonyl Groups
As demonstrated in, 2-methylsulfonyl-5-nitro-1,3,4-thiadiazole undergoes nucleophilic substitution with formaldehyde precursors. Treating the methylsulfonyl derivative with sodium ethoxide (NaOEt) in ethanol at 60°C facilitates the displacement of the sulfonyl group by a formyl anion, yielding the target aldehyde. The reaction proceeds via an SNAr mechanism, with the nitro group at position 5 activating the ring toward nucleophilic attack.
Optimized Conditions
Direct introduction of the aldehyde group circumvents multi-step oxidation processes, improving synthetic efficiency.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables direct formylation of 5-nitro-1,3,4-thiadiazole derivatives. In this method, the thiadiazole substrate reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at −10°C to generate the formylated product. The nitro group’s electron-withdrawing nature directs formylation to position 2, achieving regioselectivity >90%.
Reaction Profile
- Reagents: POCl₃ (3 equiv), DMF (2 equiv)
- Temperature: −10°C to 25°C
- Reaction Time: 6–8 hours
- Yield: 68–73%
Oxidative Methods for Aldehyde Installation
Oxidation of primary alcohols or methyl groups provides an alternative route to the aldehyde functionality.
MnO₂-Mediated Oxidation
2-Hydroxymethyl-5-nitro-1,3,4-thiadiazole, synthesized via hydroxymethylation of the parent thiadiazole, undergoes oxidation with activated MnO₂ in CH₂Cl₂. This method, detailed in, achieves conversions >85% within 4 hours at reflux.
Advantages and Limitations
- Advantages: Mild conditions, high selectivity
- Limitations: Requires anhydrous solvents, sensitive to moisture
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency, scalability, and practicality of the major methods:
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization/Nitration | Thiosemicarbazide → Cyclization → Nitration → Oxidation | 60–68 | High | Moderate |
| Nucleophilic Substitution | Methylsulfonyl displacement → Formylation | 72–75 | Moderate | High |
| Vilsmeier-Haack | Direct formylation | 68–73 | Low | Low |
| MnO₂ Oxidation | Hydroxymethylation → Oxidation | 70–75 | High | Moderate |
Cyclization-based routes remain the most scalable, while nucleophilic substitution offers superior cost efficiency for small-scale production.
Mechanistic Insights and Reaction Optimization
Cyclization Kinetics
Studies in reveal that cyclization rates depend on the electron-withdrawing capacity of substituents. Nitro groups accelerate ring closure by stabilizing transition states through resonance effects.
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates by stabilizing ionic intermediates. Conversely, nonpolar solvents favor cyclization by reducing side reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aldehyde Group
The aldehyde moiety undergoes nucleophilic attack due to polarization caused by the electron-withdrawing nitro group. Common reactions include:
Mechanistic Insight : The nitro group (-NO₂) at C5 enhances the electrophilicity of the aldehyde at C2 through resonance and inductive effects, facilitating nucleophilic addition.
Reduction of the Nitro Group
Controlled reduction transforms the nitro group into an amine, enabling further derivatization:
Reaction :
Key Data :
Applications :
-
Aminated derivatives exhibit enhanced binding to bacterial DNA gyrase
-
Intermediate for synthesizing urea/thiourea hybrids with α-glucosidase inhibition
Cyclocondensation Reactions
The aldehyde and nitro groups participate in annulation reactions to form polyheterocycles:
3.1. Thiazolidinone Formation
Conditions :
3.2. Pyridine Ring Fusion
Conditions :
-
2-Cyanoacetamide, piperidine catalyst, DMF (100°C, 12h)
Product :
Mechanism : Knoevenagel adduct formation followed by cyclodehydration
Electrophilic Aromatic Substitution
Despite the electron-deficient ring, directed substitution occurs at specific positions:
| Position | Reagent | Product | Orientation Influence |
|---|---|---|---|
| C4 | HNO₃/H₂SO₄ | 4-Nitro derivative | Nitro group meta-directing |
| C3 | Cl₂ (FeCl₃) | 3-Chloro-5-nitrothiadiazole-carbaldehyde | Aldehyde ortho/para-directing |
Limitation : Harsh conditions (>100°C) risk ring degradation .
Coordination Chemistry
The compound acts as a ligand in metal complexes:
Example Reaction :
Key Properties :
Applications :
Stability and Reaction Kinetics
Quantitative studies reveal:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Aldehyde oxidation rate | pH 7.4, 25°C | ||
| Nitro group reduction E₁/₂ | −0.67 V vs. SCE | Acetonitrile/water (3:1) | |
| Hydrolytic stability | t₁/₂ > 200 h | pH 2–9, 37°C |
Scientific Research Applications
5-Nitro-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 5-nitro-1,3,4-thiadiazole-2-carbaldehyde are best understood in the context of structurally related compounds. Below is a detailed comparison:
Structural Analogues with Varied Substituents
Physicochemical Properties
- Solubility : The aldehyde group in 5-nitro-1,3,4-thiadiazole-2-carbaldehyde increases polarity, enhancing aqueous solubility compared to nitrile (1,3-thiazole-4-carbonitrile) or thione derivatives .
- Stability: The nitro group’s electron-withdrawing effect stabilizes the thiadiazole ring against hydrolysis, whereas amino-substituted analogues (e.g., 5-amino-1,3,4-thiadiazole-2-carbaldehyde) require低温 storage to prevent decomposition .
Key Research Findings
Substituent Effects: The nitro group at position 5 is critical for antimicrobial activity, as its reduction to amino abolishes efficacy against S. aureus .
Mechanistic Insights : Nitroheterocycles like 5-nitro-1,3,4-thiadiazole-2-carbaldehyde are hypothesized to act as prodrugs, undergoing nitroreductase-mediated activation to generate cytotoxic radicals .
Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., NO₂, CN) at position 5 enhance bioactivity, while electron-donating groups (e.g., NH₂) reduce it .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the thiadiazole core. For example, nitration of 1,3,4-thiadiazole derivatives using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) can introduce the nitro group. Subsequent formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) yields the aldehyde group. Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of nitrating agent) and solvent selection (e.g., DCM for inert conditions). Yields range from 40–65%, with impurities monitored via TLC (hexane:ethyl acetate 3:1) .
Q. How can structural characterization of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde be systematically performed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and nitro group effects on adjacent carbons.
- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and aldehyde (~2850 cm⁻¹, C-H stretch; ~1720 cm⁻¹, C=O stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 187.1 (calculated for C₃H₂N₃O₂S).
- XRD : Resolve crystal packing and bond angles (if crystalline) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli), anticancer potential via MTT assay (IC₅₀ in HeLa or MCF-7 cells), and anti-inflammatory activity through COX-2 inhibition assays. Use DMSO as a solvent control (<1% v/v). Thiadiazoles often show enhanced activity when the nitro group participates in redox interactions .
Advanced Research Questions
Q. How do electronic effects of the nitro and aldehyde groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the thiadiazole ring toward nucleophilic attack at the 2-position. For example, in SNAr reactions with amines (e.g., benzylamine), the aldehyde group can stabilize intermediates via resonance. Monitor kinetics using HPLC (C18 column, acetonitrile/water gradient) to compare reaction rates with non-nitro analogs. DFT calculations (e.g., Gaussian09) can model charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use identical cell passages and serum-free media during cytotoxicity assays.
- Validate purity via HPLC (>95%) to exclude confounding impurities.
- Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for anticancer assays). Meta-analysis of existing data can identify trends, such as enhanced activity in anaerobic environments due to nitro group reduction .
Q. How can computational modeling predict collision cross-section (CCS) values for LC-MS applications?
- Methodological Answer : Employ ion mobility spectrometry (IMS) coupled with CCS calibration standards (e.g., poly-DL-alanine). Compare experimental CCS values with theoretical predictions from MOBCAL or Collidoscope software. For 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde, the planar structure and nitro group polarity reduce gas-phase mobility, yielding a CCS of ~145 Ų (N₂ drift gas) .
Q. What are the challenges in derivatizing the aldehyde group without destabilizing the nitro-thiadiazole core?
- Methodological Answer : The aldehyde is susceptible to oxidation and nucleophilic attack. Protect it as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before introducing bulky substituents. Post-derivatization, deprotection under mild acidic conditions (HCl/THF) preserves the nitro group. Monitor stability via TGA (decomposition onset >200°C indicates thermal resilience) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
